Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine, featuring a methoxy-substituted aromatic ring and an amino group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate typically involves the reaction of 2,3-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion of the ester to an alcohol.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate
- Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate
- Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate
Uniqueness
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is unique due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO4/c1-14-8-6-4-5-7(10(8)15-2)9(12)11(13)16-3/h4-6,9H,12H2,1-3H3 |
InChI Key |
NJJQOCSLDYVLBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)OC)N |
Origin of Product |
United States |
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